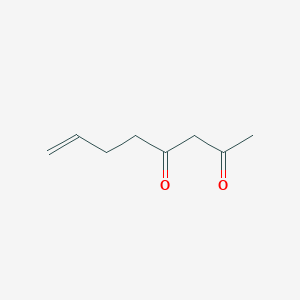

7-Octene-2,4-dione

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C8H12O2 |

|---|---|

Poids moléculaire |

140.18 g/mol |

Nom IUPAC |

oct-7-ene-2,4-dione |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-8(10)6-7(2)9/h3H,1,4-6H2,2H3 |

Clé InChI |

WVJUDQOQXFMLOH-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC(=O)CCC=C |

Origine du produit |

United States |

Synthetic Methodologies for 7 Octene 2,4 Dione and Its Analogues

Established Synthetic Pathways to 7-Octene-2,4-dione

The core synthetic approach for this compound (C8H12O2) typically involves the alkylation of a readily available 1,3-diketone precursor.

This compound can be synthesized from suitable 1,3-diketones and allylic halides through a modified literature procedure. A common 1,3-diketone used in such alkylation reactions is 2,4-pentanedione (acetylacetone). The general principle involves the deprotonation of the acidic methylene (B1212753) group of the 1,3-diketone to form a nucleophilic enolate, which then reacts with an allylic halide. For the synthesis of this compound, the allylic halide would need to provide the necessary four-carbon chain with a terminal double bond to extend the acetylacetone (B45752) backbone. This type of reaction is a fundamental method for carbon-carbon bond formation in organic chemistry, particularly for active methylene compounds researchgate.netrsc.org.

Deuterium-labeled derivatives of this compound are prepared for mechanistic studies, particularly to understand the pathways of subsequent reactions, such as intramolecular hydroalkylation. Specific examples of deuterium-labeled this compound derivatives include:

6-Deuterio-7-octene-2,4-dione (3-6-d1): This isotopomer was synthesized from 2,4-pentanedione and 1-deuterio-2-propene-1-ol methanesulfonate. The procedure is analogous to that used for the synthesis of 8-nonene-2,4-dione, yielding the product in 28% amazonaws.com.

(E)-7,8-Dideuterio-7-octene-2,4-dione [(E)-3-7,8-d2]: This derivative was prepared from 7-octyne-2,4-dione amazonaws.com. The synthesis of 7-octyne-2,4-dione itself can involve reacting 2,4-pentanedione with sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) at 0 °C, followed by the addition of n-butyllithium (n-BuLi) and then propargyl bromide amazonaws.com.

These deuterium (B1214612) labeling studies provide insights into the mechanism of C-C bond formation and proton transfer in reactions involving this compound amazonaws.com.

Synthesis from 1,3-Diketones and Allylic Halides

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of this compound and other β-diketones often presents challenges related to chemoselectivity and regioselectivity. β-Diketones, such as 2,4-pentanedione, exist primarily in their enol tautomeric form, which can act as a nucleophile nih.gov. The central methylene group between the two carbonyls is highly acidic, and its deprotonation leads to a resonance-stabilized enolate anion.

A key consideration is achieving C-alkylation (alkylation at the carbon atom) rather than O-alkylation (alkylation at the oxygen atom of the enol) researchgate.net. The choice of base, solvent, and reaction conditions significantly influences this selectivity. Furthermore, if the 1,3-diketone is unsymmetrical or if the allylic halide presents multiple reactive sites, regioselectivity becomes crucial to ensure the desired carbon-carbon bond formation occurs at the intended position. For instance, in allylation reactions of β-diketones, achieving high regioselectivity is a significant goal nih.gov. Catalytic systems, such as those involving rhodium, have been developed to achieve highly regio- and enantioselective allylic alkylation of 1,3-diketones with allylic alcohols nih.gov.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of β-diketones like this compound involves careful control of reaction parameters to maximize yield and purity. Key strategies include:

Solvent Selection: Tetrahydrofuran (THF) has been identified as a more suitable solvent compared to diethyl ether for the synthesis of β-diketones using sodium hydride (NaH) as a base. Diethyl ether's low boiling point, high volatility, and poor solubility of sodium salts of diketones make the reaction medium heterogeneous and difficult to control, leading to strong effervescence nih.govd-nb.info.

Temperature Control: Maintaining the reaction temperature below +5 °C during the slow, dropwise addition of carbonyl compounds to a base suspension (e.g., NaH in THF) is crucial. Prolonged reflux can significantly decrease the yields and purity of β-diketones nih.govd-nb.info. After the condensation, keeping the reaction mixture at room temperature for 5–10 hours or short refluxing (2–3 hours) may be required to complete the reaction nih.gov.

Base Quality and Addition: The quality of the base, such as sodium alkoxides (NaOMe or NaOEt) or NaH, dramatically affects the yields. Freshly opened commercial reagents or highly active alkoxides prepared in situ (e.g., by dissolving sodium metal in anhydrous alcohol followed by evaporation) generally provide better results nih.govd-nb.info. For reactions involving NaH, adding small amounts of anhydrous ethanol (B145695) can make the reaction more controllable, especially given its autocatalytic nature nih.gov.

Purification Techniques: Purification of β-diketones can be challenging due to the formation of side products, such as those from self-condensation nih.gov. Simple vacuum distillation of the crude reaction mixture can often be sufficient to obtain the pure product. Other methods include steam distillation followed by precipitation of metal chelates (e.g., copper chelates) and their subsequent acidic decomposition, or preparative chromatography nih.gov. The purity and composition of synthesized diketones are typically confirmed by methods like NMR spectroscopy nih.govd-nb.info.

These optimization strategies aim to enhance the efficiency and scalability of the synthetic process for this compound.

Reaction Mechanisms and Catalysis of 7 Octene 2,4 Dione Transformations

Palladium-Catalyzed Intramolecular Hydroalkylation of 7-Octene-2,4-dione

The reaction of this compound with a catalytic amount of PdCl₂(CH₃CN)₂ in dioxane at room temperature has been shown to yield 2-acetylcyclohexanone (B32800) in high yield (e.g., 81%). acs.orgacs.orgacs.orgfigshare.com This process is notable for its high regioselectivity, typically favoring the 6-endo-trig cyclization pathway. acs.orgfigshare.comnih.govacs.orgbeilstein-journals.orgnih.govrsc.org

Table 1: Representative Yields in Palladium-Catalyzed Intramolecular Hydroalkylation of this compound

| Substrate | Catalyst | Solvent | Temperature | Time | Product | Yield (%) | Regioselectivity |

| This compound | PdCl₂(CH₃CN)₂ (10 mol%) | Dioxane | Room Temp. | 16 h | 2-Acetylcyclohexanone | 81 | Single regioisomer |

Elucidation of the Catalytic Cycle

Deuterium-labeling studies, kinetic experiments, and in situ NMR investigations have been instrumental in elucidating the catalytic cycle for the palladium-catalyzed hydroalkylation of 3-butenyl β-diketones, including this compound. acs.orgacs.orgacs.orgfigshare.comnih.govnih.gov The proposed mechanism initiates with the attack of the enol carbon atom on a palladium-complexed olefin. acs.orgacs.orgacs.orgfigshare.comnih.govnih.gov This forms a palladium cyclohexanone (B45756) species, which then undergoes a series of palladium migration steps via iterative β-hydride elimination/addition. acs.orgacs.orgacs.orgfigshare.comnih.govnih.gov The cycle concludes with the protonolysis of the resulting palladium enolate complex, releasing the cyclohexanone product and regenerating the Pd(II) catalyst. acs.orgacs.orgacs.orgfigshare.comnih.govnih.gov

Role of Pd(II) Complexes in Olefin Activation

Palladium(II) complexes play a pivotal role in these hydroalkylation reactions by activating the olefin toward nucleophilic attack. nih.govuwindsor.caacs.orgresearchgate.netsnnu.edu.cn Pd(II) acts as a Lewis acid, enhancing the electrophilicity of the alkene's π-bond upon coordination. uwindsor.caacs.orgresearchgate.net This activation facilitates the subsequent attack by the carbon nucleophile (the enol carbon of the β-diketone). nih.govuwindsor.caacs.orgresearchgate.netsnnu.edu.cn This electrophilic activation mechanism is fundamental to Wacker-type processes and related alkene functionalization reactions. nih.govuwindsor.caresearchgate.netsnnu.edu.cn

Mechanism of Enol Carbon Atom Attack on Palladium-Complexed Olefins

The critical step in the cyclization is the intramolecular attack of the enol carbon atom of this compound on the palladium-complexed olefin. acs.orgacs.orgacs.orgfigshare.comnih.govnih.gov This attack proceeds via a 6-endo-trig cyclization pathway, forming a six-membered ring. acs.orgfigshare.comnih.govacs.orgbeilstein-journals.orgnih.govrsc.org Deuterium (B1214612) labeling studies have provided crucial insights into the stereochemical course of this step. For instance, the cyclization of (E)-7,8-dideuterio-7-octene-2,4-dione catalyzed by PdCl₂(CH₃CN)₂ exclusively formed cis-2-acyl-3,4-dideuteriocyclohexanone. acs.orgacs.orgnih.gov This outcome is consistent with an outer-sphere mechanism where the enolic carbon attacks the palladium-complexed olefin. acs.orgacs.orguwindsor.ca In an outer-sphere pathway, the nucleophile attacks the coordinated alkene directly, without prior coordination to the metal. acs.orgacs.orguwindsor.ca

Palladium Migration and Subsequent Protonolysis Steps

Following the initial C-C bond formation, the palladium atom undergoes a series of migrations within the newly formed cyclohexanone ring. acs.orgacs.orgacs.orgfigshare.comnih.govnih.gov This migration occurs from the C(4) to the C(6) carbon atom of the 2-acylcyclohexanone intermediate, facilitated by iterative β-hydride elimination and re-addition steps. acs.orgfigshare.comnih.gov The palladium then resides at the α-carbonyl position, forming a palladium C(6)-enolate complex. acs.orgacs.orgfigshare.comnih.gov The final step in the catalytic cycle is the protonolysis of this palladium enolate complex. acs.orgacs.orgacs.orgfigshare.comnih.govnih.govuwindsor.caacs.orgnih.gov This protonolysis releases the 2-acetylcyclohexanone product and regenerates the Pd(II) dichloride catalyst, completing the catalytic cycle. acs.orgacs.orgfigshare.comnih.gov The protonolysis of the Pd-C bond has been identified as the turnover-limiting step in related palladium-catalyzed hydroamination reactions. nih.gov

Analysis of Regioselectivity and Stereoselectivity in Cyclization Pathways

The palladium-catalyzed intramolecular hydroalkylation of this compound exhibits high regioselectivity, exclusively forming the 6-endo-trig cyclization product, 2-acetylcyclohexanone. acs.orgfigshare.comnih.govacs.orgbeilstein-journals.orgnih.govrsc.org This preference is noteworthy as 5-exo-trig cyclization is often kinetically favored in many intramolecular additions to olefins. nih.govacs.orgnih.govrsc.orgsemanticscholar.org The observed regioselectivity has been attributed to factors such as the better overlap between the π-orbital of the enolic carbon atom and the π*-orbital of the complexed olefin terminal carbon in the 6-endo-trig transition state. nih.gov

In terms of stereoselectivity, deuterium labeling experiments have provided clear evidence. The cyclization of (E)-7,8-dideuterio-7-octene-2,4-dione yielded cis-2-acyl-3,4-dideuteriocyclohexanone as the exclusive isotopomer. acs.orgacs.orgnih.gov This result supports a mechanism involving an outer-sphere attack of the enol carbon on the palladium-complexed olefin, followed by protonolysis of the Pd-C bond with retention of configuration. acs.orgacs.orgnih.gov Electronic effects of substituents on the dione (B5365651) and olefin can also influence regioselectivity. nih.gov

Mechanistic Probes and Elucidation Techniques

The elucidation of the mechanism for the palladium-catalyzed hydroalkylation of this compound has relied heavily on a combination of experimental and computational techniques.

Deuterium Labeling Studies: These studies are paramount for tracing the fate of specific atoms and determining the stereochemical course of the reaction. The use of (E)-7,8-dideuterio-7-octene-2,4-dione, for example, definitively established the stereochemistry of the cyclization product and provided insights into the C-C bond formation and proton transfer steps. acs.orgacs.orgacs.orgnih.govnih.gov

Kinetic Experiments: Kinetic studies, including analysis of reaction rates and their dependence on reactant concentrations, help identify the rate-determining step and provide information about the nature of intermediates. acs.orgfigshare.comnih.gov

In Situ NMR Spectroscopy: Real-time monitoring of reactions using in situ NMR allows for the detection and characterization of transient intermediates, providing direct evidence for proposed catalytic cycles. acs.orgfigshare.com

Density Functional Theory (DFT) Calculations: Computational methods, particularly DFT, are powerful tools for probing reaction mechanisms, transition states, and energy profiles. nih.govrsc.orgsemanticscholar.orgnih.govacs.orgrsc.orgacs.orgnih.gov DFT calculations can provide insights into the relative stabilities of intermediates, activation barriers for different pathways, and the origins of regioselectivity and stereoselectivity. nih.govrsc.orgsemanticscholar.orgnih.govacs.orgrsc.orgnih.gov For instance, DFT has been used to predict orientational preferences of π-complexes and to corroborate experimentally observed data in related hydroalkylation reactions. nih.gov

These combined approaches have provided a comprehensive understanding of the palladium-catalyzed intramolecular hydroalkylation of this compound, laying the groundwork for further development and application of such transformations.

Deuterium-Labeling Studies to Confirm Proposed Mechanisms

Deuterium-labeling studies have been instrumental in elucidating the precise mechanism of the palladium-catalyzed intramolecular hydroalkylation of this compound. A pivotal study involved the cyclization of (E)-7,8-dideuterio-7-octene-2,4-dione, catalyzed by PdCl₂(CH₃CN)₂. This reaction exclusively formed cis-2-acetyl-3,4-dideuteriocyclohexanone in 64% yield researchgate.netduke.edu.

This specific outcome, where the deuterium atoms are incorporated into the cyclohexanone ring in a cis configuration, strongly supports a mechanism initiated by a 6-endo-trig attack of the enol carbon atom of the β-diketone on a palladium-complexed olefin researchgate.netacs.orgfigshare.com. This attack forms a palladium cyclohexanone species. Subsequent steps involve the migration of the palladium atom from the C(4) to the C(6) carbon atom of the 2-acylcyclohexanone intermediate, occurring via iterative β-hydride elimination/addition acs.orgfigshare.com. The final step, protonolysis of the resulting palladium C(6)-enolate complex, releases the cyclohexanone product and regenerates the Pd(II) catalyst acs.orgfigshare.com. The observed stereochemistry from deuterium labeling provides critical evidence for the cis-aminopalladation pathway in related systems, which can shift to trans-oxypalladation under certain conditions, highlighting the complexity of these processes acs.org.

Kinetic Investigations of Reaction Rates

Kinetic investigations provide quantitative insights into the rates and rate-determining steps of this compound transformations. While specific detailed kinetic data for the palladium-catalyzed hydroalkylation of this compound are often integrated within broader mechanistic studies, these investigations typically involve monitoring the consumption of the starting material and the formation of products over time under varying reaction conditions acs.orgfigshare.com.

In Situ Spectroscopic Monitoring for Intermediate Characterization

In situ spectroscopic monitoring, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, has been crucial for characterizing transient intermediates formed during the catalytic transformations of this compound. These techniques allow for the real-time observation of species present in the reaction mixture, providing direct evidence for proposed mechanistic pathways acs.orgfigshare.com.

For the palladium-catalyzed hydroalkylation of this compound, in situ NMR experiments have been conducted in conjunction with deuterium-labeling and kinetic studies acs.orgfigshare.com. These experiments help to identify the formation of palladium-complexed intermediates, such as the palladium cyclohexanone species, and track their evolution to the final product. The ability to observe these intermediates directly strengthens the mechanistic proposals by providing empirical support for their existence and transformations within the catalytic cycle. For example, in related palladium-catalyzed cyclizations, in situ ³¹P NMR spectroscopy has been used to identify catalyst resting states and turnover-limiting steps, indicating the utility of such techniques for understanding complex catalytic processes acs.orgacs.org.

Development and Evaluation of Catalytic Systems for this compound Reactivity

The development and evaluation of catalytic systems for this compound reactivity have primarily focused on palladium(II) complexes, given their efficacy in facilitating intramolecular hydroalkylation reactions. The initial breakthrough involved the use of Pd(II) complexes to catalyze the intramolecular addition of 1,3-diones to unactivated olefins, a process previously challenging in organic synthesis organic-chemistry.org.

A key catalytic system identified for the conversion of this compound (3) to 2-acetylcyclohexanone (5) is PdCl₂(CH₃CN)₂ (4) acs.orgfigshare.com. This catalyst, typically used in catalytic amounts (e.g., 10 mol%), enables the reaction to proceed efficiently in solvents like dioxane at room temperature acs.orgfigshare.com.

Table 1: Catalytic Conversion of this compound to 2-Acetylcyclohexanone

| Substrate | Catalyst | Solvent | Temperature | Time | Product | Yield (%) | Regioselectivity |

| This compound | PdCl₂(CH₃CN)₂ (10 mol%) | Dioxane | Room Temp. | 16 h | 2-Acetylcyclohexanone | 81 | Single regioisomer |

| acs.orgfigshare.com | acs.orgfigshare.com | acs.orgfigshare.com | acs.orgfigshare.com | acs.orgfigshare.com | acs.orgfigshare.com | acs.orgfigshare.com | acs.orgfigshare.com |

Beyond the primary product, 2-acetylcyclohexanone, the reaction can also yield various byproducts, including 2,4-octanedione (B81228), 2-acetyl-2-cyclohexenone, 2-acetylphenol, and (E)- and (Z)-6-octene-2,4-dione, among others acs.orgfigshare.com. The palladium-catalyzed cyclization of 3-butenyl β-diketones, which includes this compound, has been shown to tolerate various substitutions on the dione and olefin, indicating the versatility of these catalytic systems acs.orgfigshare.com. Further research has explored the application of Pd(II)-catalyzed alkene functionalization via nucleopalladation, including enantioselective catalytic applications, which could potentially be extended to this compound derivatives for asymmetric synthesis acs.org.

Chemical Transformations and Reactivity Profiles of 7 Octene 2,4 Dione

Intramolecular Cyclization Reactions Leading to Cyclic Ketones

The intramolecular cyclization of 7-Octene-2,4-dione is a prominent reaction, primarily leading to the formation of cyclic ketones. This transformation often leverages the nucleophilicity of the 1,3-dicarbonyl system and the electrophilicity of the olefin under catalytic conditions.

Formation of 2-Acetylcyclohexanone (B32800) from this compound

One of the most significant intramolecular cyclization reactions of this compound is its palladium-catalyzed hydroalkylation to form 2-acetylcyclohexanone. This reaction represents a notable example of transition metal-catalyzed hydroalkylation of an unactivated olefin with a stabilized carbon nucleophile. pressbooks.pubbeilstein-journals.org

The transformation typically involves the reaction of this compound with a catalytic amount of PdCl2(CH3CN)2. Optimal conditions reported include using 10 mol % of the catalyst in dioxane at room temperature for 16 hours. Under these conditions, 2-acetylcyclohexanone is formed in an 81% yield as a single regioisomer. acs.orgresearchgate.net Initial studies also showed a 70% isolated yield when a stoichiometric amount of PdCl2(CH3CN)2 was used in THF at 25 °C for 15 minutes. acs.org

The proposed mechanism for this palladium-catalyzed hydroalkylation involves a 6-endo-trig attack of the enol carbon atom of the β-diketone on a palladium-complexed olefin. This step forms a palladium cyclohexanone (B45756) species. Subsequently, the palladium atom migrates from the C(4) to the C(6) carbon atom of the 2-acylcyclohexanone intermediate via iterative β-hydride elimination/addition. The process concludes with the protonolysis of the resulting palladium C(6)-enolate complex, releasing 2-acetylcyclohexanone and regenerating the palladium dichloride catalyst. beilstein-journals.orgacs.org Deuterium-labeling studies have provided support for this mechanistic pathway. beilstein-journals.orgacs.org

Table 1: Palladium-Catalyzed Cyclization of this compound to 2-Acetylcyclohexanone

| Substrate | Catalyst | Catalyst Loading (mol %) | Solvent | Temperature | Time | Product | Yield (%) | Regioselectivity |

| This compound | PdCl2(CH3CN)2 | 10 | Dioxane | Room temperature | 16 h | 2-Acetylcyclohexanone | 81 | Single Regioisomer |

| This compound | PdCl2(CH3CN)2 (stoichiometric) | 100 | THF | 25 °C | 15 min | 2-Acetylcyclohexanone | 70 | - |

Identification and Characterization of Byproducts in Catalytic Reactions

During the palladium-catalyzed conversion of this compound to 2-acetylcyclohexanone, several byproducts have been identified. These byproducts offer insights into competing reaction pathways or side reactions occurring under the catalytic conditions.

The identified byproducts include:

2,4-octanedione (B81228) acs.orgresearchgate.net

2-acetyl-2-cyclohexenone acs.orgresearchgate.net

2-acetylphenol acs.orgresearchgate.net

(E)- and (Z)-6-octene-2,4-dione acs.orgresearchgate.net

(E)- and (Z)-5-octene-2,4-dione acs.orgresearchgate.net

η3-β-diketonate chloride dimer {[η3-CH3CH2CH2CHCOHCHAc]Pd(Cl)}2 acs.orgresearchgate.net

π(allyl)palladium chloride dimer {[η3-CH3CHCHCHC(O)CH2Ac]Pd(Cl)}2 acs.orgresearchgate.net

Table 2: Byproducts in the Palladium-Catalyzed Cyclization of this compound

| Byproduct Name | Description/Type |

| 2,4-Octanedione | Saturated diketone |

| 2-Acetyl-2-cyclohexenone | Cyclic enone |

| 2-Acetylphenol | Aromatic compound, possibly from further transformation |

| (E)- and (Z)-6-Octene-2,4-dione | Isomerized starting material (olefin migration) |

| (E)- and (Z)-5-Octene-2,4-dione | Isomerized starting material (olefin migration) |

| η3-β-diketonate chloride dimer | Palladium complex byproduct |

| π(allyl)palladium chloride dimer | Palladium complex byproduct |

Functionalization of the Olefinic Moiety in this compound

The terminal olefinic moiety in this compound provides a site for various transformations characteristic of unactivated alkenes. While the intramolecular hydroalkylation is a key reaction, other general functionalization reactions of olefins are also applicable. These include:

Hydrogenation: The carbon-carbon double bond can undergo catalytic hydrogenation to yield the corresponding saturated 2,4-octanedione. This reaction typically employs catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. nih.govnih.gov

Epoxidation: The olefin can be converted into an epoxide using various epoxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. This reaction introduces an oxygen-containing three-membered ring, which can serve as a versatile intermediate for further transformations.

Halogenation: Addition of halogens (e.g., Br2, Cl2) across the double bond would lead to dihalogenated products. For example, bromination would yield 7,8-dibromo-2,4-octanedione.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, leading to a primary alcohol. The resulting hydroxyl group can then be further functionalized.

Radical Additions: Olefins can participate in radical addition reactions, allowing for the introduction of various functional groups across the double bond. nih.govacs.org

These functionalizations, while not extensively documented for this compound specifically beyond its cyclization, are general reactivities expected for its unactivated terminal alkene.

Reactivity of the 1,3-Dicarbonyl System in this compound

The 1,3-dicarbonyl system (a β-diketone) in this compound is highly acidic at the methylene (B1212753) group located between the two carbonyls due to the resonance stabilization of the resulting enolate anion. pressbooks.pub This enhanced acidity (pKa typically around 9-11) allows for facile deprotonation with relatively weak bases, forming a highly nucleophilic enolate. pressbooks.pubmdpi.com

The reactivity of this 1,3-dicarbonyl system stems primarily from its ability to form stable enolates and enols, which can participate in a wide array of organic reactions:

Alkylation: The enolate of this compound can undergo C-alkylation with alkyl halides (SN2 reaction) to introduce alkyl groups at the C-3 position (the methylene carbon). pressbooks.pub Given that two acidic hydrogens are present, sequential alkylation can introduce two different alkyl groups. pressbooks.pub

Acylation: Reaction with acylating agents (e.g., acid chlorides, esters) can lead to C-acylation, forming β-triketones or other more complex dicarbonyl systems. emu.edu.trresearchgate.netnih.gov

Condensation Reactions: The 1,3-dicarbonyl system is a versatile building block in various condensation reactions, including:

Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated dicarbonyl compounds. acs.org

Michael Addition: The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds. emu.edu.tr

Hantzsch Pyrrole (B145914) Synthesis: 1,3-dicarbonyl compounds are key components in multicomponent reactions to synthesize pyrrole derivatives. beilstein-journals.orgnih.gov

Cyclization Reactions with Nitrogen or Oxygen Nucleophiles: The dicarbonyl system can react with diamines, hydrazines, or hydroxylamines to form various heterocyclic compounds (e.g., pyrazoles, isoxazoles, pyrimidines). researchgate.netresearchgate.net

The equilibrium between keto and enol tautomers is characteristic of β-diketones, with the enol form often being favored, especially in non-hydrogen bonding solvents, due to intramolecular hydrogen bonding and electron delocalization. acs.org This enol form is crucial for many of its reactions.

Derivatization Strategies and Synthetic Utility of this compound

This compound serves as a versatile building block in organic synthesis, primarily due to its distinct and reactive functionalities: the terminal olefin and the 1,3-dicarbonyl system. Its synthetic utility is underscored by its ability to undergo both intramolecular and potential intermolecular transformations to construct more complex molecular architectures.

The most prominent synthetic utility demonstrated is its efficient cyclization to 2-acetylcyclohexanone, a six-membered cyclic ketone. This reaction provides a direct route to a substituted cyclohexanone, a common motif in natural products and pharmaceuticals. pressbooks.pubacs.orgorganic-chemistry.orgresearchgate.netresearchgate.net

Beyond this cyclization, the compound offers further derivatization opportunities:

Modification of the Olefin: The terminal alkene can be selectively functionalized through reactions like hydrogenation, epoxidation, or hydroboration, allowing for the introduction of saturated chains, oxygen-containing rings, or hydroxyl groups, respectively. These modifications can lead to new intermediates for diverse synthetic pathways. nih.govnih.gov

Modification of the 1,3-Dicarbonyl System: The acidic methylene group and the carbonyl functionalities provide avenues for C-C bond formation (e.g., alkylation, acylation) and the synthesis of various heterocyclic compounds. For instance, selective alkylation at the C-3 position could introduce additional complexity before or after cyclization. pressbooks.pubresearchgate.netbeilstein-journals.org

Cascade and Multicomponent Reactions: The combination of an olefin and a β-diketone in a single molecule makes this compound an ideal candidate for cascade reactions or multicomponent reactions, where multiple bonds are formed in a single operation, increasing synthetic efficiency. beilstein-journals.orgnih.gov

In essence, this compound acts as a valuable precursor for the construction of carbocyclic and potentially heterocyclic systems, enabling the synthesis of a wide range of functionalized organic molecules relevant to medicinal chemistry and materials science. acs.orgresearchgate.netenaminestore.comenamine.netacs.org

Advanced Spectroscopic Characterization Techniques in 7 Octene 2,4 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules, providing information on the number, type, and connectivity of atoms emerypharma.com. For 7-Octene-2,4-dione, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial.

1H NMR for Proton Environments and Coupling Patterns

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides insights into the different proton environments within this compound, their relative numbers, and their connectivity through spin-spin coupling emerypharma.comoregonstate.eduopenstax.org. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing differentiation between vinylic, allylic, methylene (B1212753), and methyl protons oregonstate.eduopenstax.orguwimona.edu.jmusp.br.

For this compound (CH2=CH-CH2-CO-CH2-CO-CH3), distinct regions of the 1H NMR spectrum would be expected:

Vinylic Protons (CH2=CH-): These protons typically resonate in the δ 4.5-6.1 ppm range, often exhibiting complex splitting patterns due to mutual coupling and coupling to allylic protons oregonstate.eduopenstax.orguwimona.edu.jmusp.br. The terminal methylene protons (CH2=) would appear as distinct signals, potentially showing geminal and vicinal coupling.

Allylic Methylene Protons (-CH2-CO-): Protons adjacent to both an alkene and a carbonyl group are deshielded and typically appear in the δ 1.8-2.5 ppm range oregonstate.eduopenstax.org. Their multiplicity would depend on coupling to the vinylic protons and the adjacent methylene group.

Methylene Protons between Carbonyls (-CO-CH2-CO-): These methylene protons are highly deshielded by the two adjacent carbonyl groups and would typically resonate in the δ 3.0-4.0 ppm range uwimona.edu.jm. This region can also be indicative of the keto-enol tautomerism often observed in 1,3-diketones, where the enolic proton (if present) would appear as a broad singlet at much lower fields (δ 10-17 ppm) ajol.info.

Methyl Ketone Protons (-CO-CH3): The methyl protons adjacent to a carbonyl group are slightly deshielded and typically appear as a singlet in the δ 2.1-2.6 ppm range oregonstate.eduopenstax.orguwimona.edu.jmusp.br.

Table 1: Illustrative 1H NMR Data for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH2= (Terminal Alkene) | 4.9 - 5.2 | dd, dd | 2H |

| =CH- (Alkene) | 5.7 - 6.0 | m | 1H |

| -CH2- (Allylic) | 2.3 - 2.6 | q, t | 2H |

| -CO-CH2-CO- (Methylene between ketones) | 3.5 - 3.8 | s | 2H |

| -CO-CH3 (Methyl Ketone) | 2.1 - 2.3 | s | 3H |

13C NMR for Carbon Skeleton Determination

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides information about the carbon skeleton of this compound, with each chemically distinct carbon atom giving rise to a unique signal libretexts.orgoregonstate.edulibretexts.orgscribd.com. The broad chemical shift range of 13C NMR (0-220 ppm) allows for clear differentiation of various carbon types oregonstate.eduscribd.com.

Expected 13C NMR signals for this compound would include:

Carbonyl Carbons (C=O): These are highly deshielded and typically resonate in the δ 190-220 ppm range for ketones usp.brlibretexts.orglibretexts.orgorganicchemistrydata.org. Two distinct signals would be expected for the two ketone groups, reflecting their different electronic environments.

Alkene Carbons (C=C): These sp2 hybridized carbons appear in the δ 100-160 ppm range usp.brlibretexts.orgoregonstate.edulibretexts.orgscribd.com. Two distinct signals would be observed for the terminal alkene carbons.

Saturated Carbons (sp3):

The methyl carbon (-CH3) would appear in the δ 10-30 ppm range libretexts.orgscribd.com.

The methylene carbon between the two carbonyls (-CO-CH2-CO-) would be significantly deshielded due to the inductive effect of the adjacent oxygen atoms, appearing in the δ 40-60 ppm range oregonstate.edu.

The allylic methylene carbon (-CH2-CO-) would also be somewhat deshielded, typically in the δ 25-55 ppm range oregonstate.edu.

Distortionless Enhancement of Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, DEPT-135) are often employed to determine the number of protons attached to each carbon (CH3, CH2, CH, or quaternary C) emerypharma.comusp.br. This is particularly useful for confirming assignments and identifying quaternary carbons which are often weak or absent in standard 13C NMR spectra oregonstate.edu.

Table 2: Illustrative 13C NMR Data for this compound (with DEPT information)

| Carbon Environment | Chemical Shift (δ, ppm) | DEPT-135 |

| C=O (Ketone 1) | 205 - 210 | Quaternary |

| C=O (Ketone 2) | 195 - 200 | Quaternary |

| =CH2 (Terminal Alkene) | 115 - 120 | CH2 |

| =CH- (Alkene) | 135 - 140 | CH |

| -CH2- (Allylic) | 30 - 35 | CH2 |

| -CO-CH2-CO- (Methylene between ketones) | 55 - 60 | CH2 |

| -CH3 (Methyl Ketone) | 20 - 25 | CH3 |

Application of Deuterium (B1214612) Labeling in NMR Spectroscopy

Deuterium labeling is a powerful technique in NMR spectroscopy where specific hydrogen atoms in a molecule are replaced with deuterium (2H), an isotope of hydrogen that is NMR active but has a different resonance frequency and does not couple with protons in 1H NMR studymind.co.ukzeochem.comnih.gov. This substitution can significantly simplify complex 1H NMR spectra by removing coupling partners, thereby allowing clearer observation and assignment of remaining proton signals studymind.co.uknih.govcdnsciencepub.com.

In this compound research, deuterium labeling could be applied for several purposes:

Signal Assignment and Simplification: If certain proton signals in the 1H NMR spectrum of this compound are highly overlapped or complex, selective deuteration at specific positions could simplify the spectrum, making it easier to assign the remaining proton and carbon signals studymind.co.ukcdnsciencepub.com. For instance, deuterating the methyl ketone group (-CO-CD3) would remove its 1H signal and its coupling effects on neighboring protons, if any.

Studying Keto-Enol Tautomerism: 1,3-diketones like this compound exist in equilibrium with their enol tautomers. Deuterium exchange experiments, where the compound is dissolved in a deuterated solvent (e.g., D2O or CDCl3 with trace D2O), can be used to monitor the exchange of acidic protons (such as the methylene protons between the carbonyls, and the enolic proton) with deuterium ajol.info. The disappearance of these proton signals over time in the 1H NMR spectrum indicates their exchangeability and can provide insights into the tautomeric equilibrium and kinetics ajol.info.

Reaction Mechanism Studies: Deuterium labeling can serve as a tracer to follow the fate of specific hydrogen atoms during chemical reactions involving this compound. For example, if a reaction mechanism involves the addition of hydrogen to the alkene, deuterated reagents could be used to determine the stereochemistry or regioselectivity of the addition by analyzing the position of deuterium incorporation in the product via 2H NMR or by observing its effect on 1H and 13C NMR spectra magritek.com.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Connectivity and Stereochemistry

While 1D NMR provides fundamental information, 2D NMR techniques are essential for establishing comprehensive connectivity and stereochemical relationships, especially in molecules with complex spin systems like this compound emerypharma.comnumberanalytics.comwikipedia.orgpreprints.org.

COSY (Correlation Spectroscopy): Homonuclear Correlation Spectroscopy (COSY) correlates protons that are scalar-coupled (i.e., coupled through bonds, typically 2 or 3 bonds) emerypharma.comnumberanalytics.comwikipedia.org. A COSY spectrum of this compound would show cross-peaks between:

The vinylic protons (CH2=CH-) themselves.

The vinylic proton (=CH-) and the allylic methylene protons (-CH2-).

The allylic methylene protons (-CH2-) and the methylene protons between the carbonyls (-CO-CH2-CO-). These correlations are crucial for building up the proton spin system piece by piece emerypharma.com.

HSQC (Heteronuclear Single Quantum Coherence): Heteronuclear Single Quantum Coherence (HSQC) establishes one-bond correlations between protons and carbons (1H-13C direct connectivity) emerypharma.comwikipedia.orgpreprints.org. An HSQC spectrum would directly link each proton signal to the carbon it is attached to. This is invaluable for assigning carbon signals based on known proton assignments and vice-versa, particularly for differentiating CH, CH2, and CH3 groups emerypharma.comwikipedia.org. For this compound, it would confirm the direct attachment of protons to the alkene carbons, the allylic methylene carbon, the methylene carbon between carbonyls, and the methyl carbon.

Vinylic protons and the carbonyl carbon at C4.

Allylic methylene protons and the carbonyl carbon at C4, and potentially the alkene carbons.

Methylene protons between carbonyls and both adjacent carbonyl carbons (C4 and C2).

Methyl ketone protons and the adjacent carbonyl carbon (C2). These long-range correlations provide definitive evidence for the connectivity of the entire molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Rotating-frame Overhauser Effect Spectroscopy (ROESY) detects through-space correlations (Nuclear Overhauser Effect, NOE) between protons that are spatially close, regardless of whether they are scalar-coupled wikipedia.orgnih.gov. ROESY is particularly useful for determining stereochemistry, such as the E/Z configuration of the alkene, and for conformational analysis nih.gov. For this compound, ROESY could help in confirming the relative orientation of groups around the double bond if any conformational preferences or restricted rotation exist.

Table 3: Illustrative 2D NMR Correlations for this compound

| 2D NMR Experiment | Type of Correlation | Expected Correlations for this compound (Examples) |

| COSY | 1H-1H (through bond) | CH2= with =CH-; =CH- with Allylic CH2; Allylic CH2 with -CO-CH2-CO- |

| HSQC | 1H-13C (one bond) | Each proton signal directly to its attached carbon (e.g., CH2= to alkene C, -CH3 to methyl ketone C) |

| HMBC | 1H-13C (long-range, 2-4 bonds) | Vinylic protons to C4 carbonyl; Allylic CH2 to C4 carbonyl and alkene carbons; -CO-CH2-CO- to C2 and C4 carbonyls; -CH3 to C2 carbonyl |

| ROESY | 1H-1H (through space) | Protons spatially close, e.g., for confirming alkene stereochemistry or preferred conformations. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavenumbers libretexts.orgdummies.com. For this compound, the presence of both alkene and ketone functionalities would be clearly distinguishable.

Key IR absorptions expected for this compound include:

Carbonyl (C=O) Stretching: Ketones typically exhibit strong, sharp absorption bands in the 1700-1725 cm-1 region libretexts.orgdummies.com. Given the presence of two ketone groups, two distinct C=O stretching bands might be observed if their electronic environments are sufficiently different, or a single broad band encompassing both. Conjugation with the alkene could slightly lower the frequency of the adjacent carbonyl, typically below 1700 cm-1 dummies.comjove.com.

Alkene (C=C) Stretching: The carbon-carbon double bond (C=C) stretching vibration typically appears as a medium to weak intensity band around 1640-1660 cm-1 libretexts.orgdummies.com. The intensity can be weak if the double bond is highly symmetrical.

Vinylic C-H Stretching: The C-H bonds of the alkene (sp2 hybridized carbons) typically show absorptions above 3000 cm-1, specifically in the 3020-3100 cm-1 range libretexts.orgdummies.com.

Aliphatic C-H Stretching: The C-H bonds of the saturated alkyl portions (sp3 hybridized carbons) would absorb below 3000 cm-1, typically in the 2850-2960 cm-1 range libretexts.org.

Alkene C-H Out-of-Plane Bending: For terminal alkenes (CH2=CH-), characteristic out-of-plane bending vibrations can be observed in the 910 and 990 cm-1 regions, which are useful for confirming the monosubstituted nature of the alkene libretexts.org.

Table 4: Illustrative IR Spectroscopic Data for this compound

| Functional Group | Vibration Type | Wavenumber (cm-1) | Intensity |

| C=O (Ketone 1) | Stretch | 1710 - 1725 | Strong, Sharp |

| C=O (Ketone 2) | Stretch | 1690 - 1705 | Strong, Sharp |

| C=C (Alkene) | Stretch | 1640 - 1660 | Medium-Weak |

| =C-H (Alkene) | Stretch | 3020 - 3100 | Medium |

| -C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |

| =C-H (Terminal Alkene) | Out-of-plane bend | 910, 990 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a technique used to determine the molecular weight of a compound and to provide structural information through the analysis of its fragmentation patterns wikipedia.orgnih.govlibretexts.org.

For this compound (C8H12O2), the molecular weight is 140.18 g/mol . The molecular ion peak (M+•) would be observed at m/z 140 nih.gov.

Characteristic fragmentation pathways for ketones and alkenes would be expected:

Alpha (α)-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of a bond adjacent to the carbonyl group libretexts.orgjove.com. For this compound, alpha-cleavage could occur at either ketone.

Cleavage adjacent to the methyl ketone: Loss of a methyl radical (•CH3, 15 amu) or the larger alkyl chain, leading to acylium ions. For example, loss of CH3 from the C2 carbonyl would yield an ion at m/z 125.

Cleavage adjacent to the C4 carbonyl: Loss of the allylic chain or the methylene-ketone-methyl fragment.

McLafferty Rearrangement: Ketones and aldehydes with a γ-hydrogen (hydrogen on the carbon three atoms away from the carbonyl group) can undergo a McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage, resulting in the loss of a neutral alkene molecule wikipedia.orglibretexts.orgjove.com. For this compound, this rearrangement is possible for both ketone groups, leading to characteristic fragment ions. For example, the C2 ketone could undergo McLafferty rearrangement involving a hydrogen from the allylic methylene, leading to specific fragments.

Allylic Cleavage: For alkenes, fragmentation often occurs at an allylic bond, producing a resonance-stabilized allylic cation chadsprep.com. In this compound, cleavage adjacent to the double bond could lead to characteristic fragments involving the alkene portion.

Table 5: Illustrative Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 140 | [C8H12O2]+• | Molecular Ion (M+•) |

| 125 | [C7H9O2]+ | α-cleavage (loss of CH3• from C2-CO) |

| 97 | [C6H9O]+ | α-cleavage (loss of CH3CO• from C4-CO) |

| 83 | [C5H7O]+ | McLafferty rearrangement or further α-cleavage |

| 43 | [CH3CO]+ | α-cleavage (acetylium ion, common base peak for methyl ketones) jove.com |

Gas Chromatography (GC) Coupled with Spectroscopic Detectors

Gas Chromatography (GC) serves as a powerful separation technique, allowing for the resolution of complex mixtures into individual components. When coupled with spectroscopic detectors, it provides a robust platform for both the separation and subsequent identification and characterization of volatile or semi-volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) is a widely employed hyphenated technique that combines the separation power of GC with the identification capabilities of mass spectrometry. In GC/MS analysis, compounds separated by the gas chromatograph enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which plots the relative abundance of ions against their mass-to-charge ratio (m/z), serves as a unique molecular fingerprint for identification derpharmachemica.comnih.gov.

For this compound, GC/MS analysis has been utilized, with spectral data available in databases such as the NIST Mass Spectrometry Data Center nih.gov. Specifically, GC/MS data for this compound (NIST Number 163256) indicates a total of 87 peaks, with the top peak observed at m/z 43, followed by a second highest peak at m/z 85 nih.gov. Another NIST entry (NIST Number 189545) also exists for this compound nih.gov. The interpretation of these fragmentation patterns, often compared against extensive mass spectral libraries, is crucial for confirming the identity of the compound and detecting any impurities nih.gov.

GC/MS Data for this compound (Selected NIST Entries)

| NIST Number | Library | Total Peaks | Top Peak (m/z) | 2nd Highest Peak (m/z) |

| 163256 | Main library | 87 | 43 | 85 |

| 189545 | Replicate library | - | - | - |

Gas Chromatography coupled with Direct Deposition Fourier Transform Infrared (GC/DD-FTIR) spectroscopy offers complementary information to GC/MS, primarily focusing on the identification of functional groups and carbon-carbon double bonds researchgate.net. In this technique, separated components from the GC column are deposited onto a cryogenically cooled surface, allowing for the acquisition of high-quality infrared spectra.

Unlike mass spectrometry, which provides information on molecular weight and fragmentation, FTIR spectroscopy probes the vibrational modes of molecules, yielding characteristic absorption bands corresponding to specific functional groups (e.g., carbonyls, alkenes, hydroxyls) researchgate.netrsc.org. This orthogonal information is invaluable for confirming structural assignments, especially for isomers or compounds with similar mass spectra. For this compound, vapor phase IR spectra are available, providing insights into its characteristic functional groups, such as the diketone moieties and the terminal alkene nih.gov. The ability of GC/DD-FTIR to handle complex mixtures with sensitivity comparable to GC/MS makes it a powerful tool for comprehensive structure elucidation of trace compounds researchgate.net.

GC/MS for Component Separation and Identification

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a quantitative analytical technique used to determine the percentage by mass of each element present in a pure chemical compound nih.gov. This technique is fundamental for validating the empirical formula of a synthesized or isolated compound. For this compound, with a molecular formula of C8H12O2 nih.gov, elemental analysis provides a direct experimental verification of its atomic composition.

The theoretical elemental composition for this compound (C8H12O2) can be calculated based on the atomic weights of carbon, hydrogen, and oxygen.

Theoretical Elemental Composition of this compound (C₈H₁₂O₂)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Mass Contribution ( g/mol ) | Percentage by Mass (%) |

| Carbon | 12.011 | 8 | 96.088 | 68.54 |

| Hydrogen | 1.008 | 12 | 12.096 | 8.63 |

| Oxygen | 15.999 | 2 | 31.998 | 22.83 |

| Total | 140.182 | 100.00 |

Experimental elemental analysis results are typically compared against these theoretical values. For related diketone compounds, such as 7-nonyne-2,4-dione, 8-phenyl-7-octene-2,4-dione, and cis-7-nonene-2,4-dione, elemental analyses have been performed, showing close agreement between calculated and found percentages for carbon and hydrogen amazonaws.com. This demonstrates the routine application of elemental analysis in confirming the molecular formula and purity of such organic compounds.

Computational and Theoretical Investigations of 7 Octene 2,4 Dione

Quantum Mechanical Calculations for Reaction Mechanisms

Quantum mechanical (QM) calculations are fundamental for understanding the intricate details of chemical reactions, including the formation and breaking of bonds, and the energetics of reaction pathways. For 7-Octene-2,4-dione, QM methods can be employed to investigate its reactivity, particularly in processes involving its alkene and β-diketone functionalities.

A notable example of a reaction involving this compound is the palladium-catalyzed intramolecular hydroalkylation, which leads to the formation of cyclic products, specifically 2-acyl-3,4-dideuteriocyclohexanone from deuterated precursors acs.orgacs.org. Experimental studies, including deuterium (B1214612) labeling, have provided significant insights into the mechanism of this transformation. The proposed mechanism involves the attack of an enol carbon atom on a palladium-complexed olefin, followed by palladium migration and subsequent protonolysis from a palladium enolate complex acs.orgacs.org.

QM calculations, such as ab initio or semi-empirical methods, would be crucial for a detailed understanding of each step of this catalytic cycle. These calculations can precisely map the potential energy surface, identify intermediates, and characterize transition states, offering a molecular-level view of the reaction. While specific QM studies on the palladium-catalyzed hydroalkylation of this compound were not extensively detailed in the search results, the general application of QM in evaluating energy profiles and providing structural representations of unobservable intermediates and transition states is well-established in synthetic chemistry iranchembook.ir. Such calculations would help confirm the proposed mechanism, determine rate-limiting steps, and explain the observed stereoselectivity.

Density Functional Theory (DFT) Studies in Structural and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for predicting the structural and electronic properties of molecules. It balances computational cost with accuracy, making it suitable for a wide range of chemical systems, including organic compounds like this compound. DFT calculations can provide valuable data on molecular geometries, bond lengths, bond angles, vibrational frequencies, and electronic distributions, which are critical for understanding both the static and dynamic behavior of a molecule researchgate.netresearchgate.netacs.org.

For this compound, DFT studies can be utilized to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including various conformers arising from rotations around single bonds and the flexibility of the alkene chain.

Analyze Electronic Structure: Investigate properties such as frontier molecular orbitals (HOMO-LUMO gaps), atomic charges, and electrostatic potential maps, which are indicative of a molecule's reactivity and preferred sites for electrophilic or nucleophilic attack researchgate.netresearchgate.net.

Predict Reactivity: Based on electronic structure analysis, DFT can predict the most likely sites for chemical reactions, such as additions to the alkene, keto-enol tautomerism of the dione (B5365651), or cyclization reactions. For instance, DFT studies have been used to investigate reaction mechanisms and transition states for various organic reactions researchgate.net.

While specific DFT studies solely on the structural and reactivity predictions of this compound were not found in the provided search results, DFT is routinely applied to molecules containing similar functional groups (e.g., ketones, alkenes) to understand their intrinsic properties researchgate.netacs.org. Applying DFT to this compound would yield a comprehensive understanding of its ground-state properties and potential reaction pathways.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can explore the conformational space accessible to a molecule and analyze its interactions with its environment or other molecules biorxiv.orgarxiv.org. This is particularly relevant for flexible molecules like this compound, which can adopt multiple conformations due to the presence of rotatable bonds and the unsaturated chain.

For this compound, MD simulations could:

Map Conformational Landscape: Identify stable and transient conformational states, and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity or interactions mun.ca.

Study Intramolecular Interactions: Analyze the internal forces and non-covalent interactions that stabilize specific conformations, such as hydrogen bonding (e.g., enol form of the dione) or steric clashes.

Investigate Solvent Effects: Simulate the molecule in different solvents to understand how the environment influences its conformational preferences and dynamics.

Explore Reactivity in Solution: While direct bond breaking/forming is challenging for classical MD, it can provide insights into pre-reactive conformations and the dynamics of substrate-catalyst interactions, as seen in studies of protein-ligand complexes mdpi.com.

MD simulations complement QM/DFT by providing a dynamic perspective, allowing researchers to observe how this compound samples its conformational space at various temperatures and in different environments. The flexibility of the octene chain and the potential for keto-enol tautomerism in the dione make MD simulations particularly valuable for understanding the dynamic behavior of this compound.

Prediction of Spectroscopic Parameters to Aid Experimental Assignments

Computational chemistry plays a significant role in predicting spectroscopic parameters, which are invaluable for the characterization and identification of chemical compounds. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption maxima, theoretical studies can directly support and guide experimental assignments.

For this compound, computational prediction of spectroscopic parameters would involve:

NMR Spectroscopy: DFT calculations can accurately predict 1H and 13C NMR chemical shifts, aiding in the assignment of specific peaks to particular atoms in the molecule researchgate.net. This is especially useful for distinguishing between different tautomeric forms (keto vs. enol) or conformational isomers.

IR Spectroscopy: Vibrational frequency calculations can predict the characteristic absorption bands in the IR spectrum, corresponding to different functional groups (e.g., C=O stretches from the dione, C=C stretches from the alkene, C-H bends) researchgate.net. This helps in confirming the presence of these groups and distinguishing between isomers.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict electronic transitions and absorption wavelengths in the UV-Vis spectrum, providing insights into the electronic structure and conjugation within the molecule researchgate.net. For example, β,γ-unsaturated ketones can exhibit characteristic UV absorption bands researchgate.net.

These predicted spectroscopic data can be directly compared with experimental spectra of this compound spectrabase.com, allowing for robust structural elucidation and confirmation of synthetic products.

Evaluation of Energy Profiles, Transition States, and Intermediate Stability

Understanding the energy landscape of a chemical reaction, including the identification of transition states and the relative stabilities of intermediates, is crucial for unraveling reaction mechanisms and predicting product distributions iranchembook.ir. Computational methods, particularly QM and DFT, are expertly suited for this task.

For the palladium-catalyzed intramolecular hydroalkylation of this compound, the evaluation of energy profiles would involve:

Reaction Pathway Mapping: Calculating the energy of reactants, intermediates, and products along the reaction coordinate to construct a detailed energy profile. This allows for the identification of the most energetically favorable pathway iranchembook.ir.

Transition State Identification: Locating the saddle points on the potential energy surface that represent the transition states. Characterizing these structures provides insights into the geometry and electronic nature of the highest energy point along a reaction step iranchembook.ir.

Activation Energy Calculation: Determining the energy difference between reactants and transition states (activation energy, ΔE‡ or ΔG‡). Lower activation energies correspond to faster reaction rates iranchembook.ir.

Intermediate Stability Analysis: Calculating the relative energies of various intermediates to determine their thermodynamic stability and likelihood of formation during the reaction. For the hydroalkylation of this compound, this would include assessing the stability of the palladium-complexed olefin and the palladium enolate intermediate acs.orgacs.org. Computational studies have shown the importance of evaluating energy profiles for mechanisms and providing structural representation of unobservable intermediates and transition states iranchembook.ir.

By performing such detailed energetic analyses, computational chemistry can provide a comprehensive understanding of why certain reaction pathways are preferred, how catalysts influence reaction rates and selectivities, and the factors governing the stability of various species involved in the transformation of this compound.

Advanced Applications and Synthetic Utility of 7 Octene 2,4 Dione

Role as a Key Building Block in Complex Organic Synthesis

The utility of 7-Octene-2,4-dione (also known as allyl acetylacetone) as a key building block stems from its inherent structural features. The 1,3-diketone system possesses highly acidic α-hydrogens, which can be readily deprotonated to form a stabilized enolate nucleophile. Concurrently, the terminal alkene offers a site for various addition reactions, including hydroalkylation, hydroamination, and cycloadditions. thegoodscentscompany.comcymitquimica.comscribd.com This dual reactivity allows this compound to participate in both nucleophilic and electrophilic processes, making it particularly valuable for carbon-carbon bond formation.

A significant application demonstrating its role as a building block is its conversion into cyclic compounds, specifically cyclohexanone (B45756) derivatives. This intramolecular cyclization leverages the reactivity of both the enol form of the diketone and the unactivated olefin. thegoodscentscompany.comcymitquimica.com

Implementation in Stereoselective and Regioselective Transformations

This compound has been successfully employed in reactions exhibiting high regioselectivity and notable stereoselectivity. A prominent example is the palladium(II)-catalyzed intramolecular hydroalkylation. This transformation involves the net addition of the enolic C-H bond across the olefinic C=C bond. cymitquimica.comscribd.com

Research by Pei and Widenhoefer demonstrated that the treatment of this compound with a catalytic amount of palladium(II) chloride bis(acetonitrile) (PdCl₂(CH₃CN)₂) results in the formation of 2-acetylcyclohexanone (B32800) with high regioselectivity, yielding a single regioisomer. thegoodscentscompany.comcymitquimica.comscribd.com

Table 1: Palladium-Catalyzed Intramolecular Hydroalkylation of this compound

| Reactant | Catalyst | Product | Yield (%) | Regioselectivity |

| This compound | PdCl₂(CH₃CN)₂ (10 mol%) | 2-Acetylcyclohexanone | 81 | High (Single Regioisomer) thegoodscentscompany.comcymitquimica.com |

Furthermore, deuterium-labeling studies have provided insights into the stereochemical outcome of this cyclization. For instance, the cyclization of (E)-7,8-dideuterio-7-octene-2,4-dione, catalyzed by PdCl₂(CH₃CN)₂, exclusively formed cis-2-acyl-3,4-dideuteriocyclohexanone. This observation indicates a stereoselective process, where the configuration of the starting material influences the stereochemistry of the cyclic product. scribd.com The proposed mechanism involves the attack of the enol carbon atom on a palladium-complexed olefin, followed by palladium migration and protonolysis from a palladium enolate complex. cymitquimica.comscribd.com

Precursor for the Synthesis of Cyclohexanone Derivatives

One of the most direct and significant applications of this compound is its role as a precursor for the synthesis of cyclohexanone derivatives. The palladium(II)-catalyzed intramolecular addition of the 1,3-dione to the unactivated olefin efficiently yields a six-membered ring system. thegoodscentscompany.com This reaction addresses the challenge of adding stabilized carbon nucleophiles to unactivated olefins, a process that had previously been problematic in organic synthesis. thegoodscentscompany.com

The transformation of this compound to 2-acetylcyclohexanone is a prime example of this utility. The mechanism involves the intramolecular attack of the enol form of the 1,3-diketone on the palladium-complexed alkene. This is followed by proton transfer, which regenerates the active Pd(II) catalyst, completing the catalytic cycle. thegoodscentscompany.comcymitquimica.comscribd.com This method provides a highly efficient route to functionalized cyclohexanones, which are themselves important intermediates in various synthetic endeavors.

Strategic Integration into Multistep Reaction Sequences for Target Molecule Construction

The ability of this compound to undergo efficient and selective intramolecular cyclization to 2-acetylcyclohexanone makes it a valuable starting material for more elaborate multistep reaction sequences. The resulting 2-acetylcyclohexanone is a β-keto ketone within a cyclic framework, retaining the high reactivity characteristic of both the ketone and the acidic α-hydrogens. cymitquimica.com

This functionalized cyclohexanone can be further transformed through a variety of well-established organic reactions, including:

Further Alkylations: The acidic protons adjacent to the carbonyl groups can be deprotonated to form enolates, allowing for subsequent alkylation reactions to introduce additional substituents.

Aldol (B89426) Condensations: The ketone functionalities can participate in intermolecular or intramolecular aldol condensations, leading to the formation of more complex cyclic or polycyclic systems. cymitquimica.com

Michael Additions: The β-keto ketone structure can act as a nucleophile in Michael addition reactions, adding to α,β-unsaturated carbonyl compounds. cymitquimica.com

Derivatization of Carbonyls: The ketone groups can be converted into other functional groups such as alcohols, amines, or imines, expanding the structural diversity.

The strategic integration of this compound into such sequences exemplifies the power of cascade or domino reactions, where a single starting material undergoes a series of transformations under a single set of reaction conditions, minimizing purification steps and maximizing efficiency in the construction of complex target molecules. The initial palladium-catalyzed cyclization sets the stage for subsequent elaborations, providing a pre-formed six-membered ring with multiple sites for further functionalization.

Future Research Directions and Emerging Trends in 7 Octene 2,4 Dione Chemistry

Development of Novel Catalytic Systems and Methodologies for 7-Octene-2,4-dione Transformations

The exploration of novel catalytic systems and methodologies is critical for expanding the synthetic utility of this compound. Existing research has demonstrated the palladium(II)-catalyzed intramolecular hydroalkylation of this compound, leading to the formation of cyclohexanone (B45756) derivatives researchgate.netacs.orgacs.orgyorku.ca. This established reactivity serves as a foundation for developing more efficient and selective catalytic processes.

Future research directions include:

Transition Metal Catalysis: Investigating new transition metal complexes (beyond palladium) or ligand designs that can facilitate novel reactions of this compound, such as selective hydrogenations, oxidations, or carbon-carbon bond formations at different positions of the molecule. The development of more robust and recyclable catalysts, including heterogeneous systems, would enhance process sustainability and economic viability researchgate.net.

Organocatalysis and Biocatalysis: Exploring the application of organocatalysts or enzymes for transformations of this compound. These approaches often offer advantages in terms of milder reaction conditions, reduced waste generation, and inherent selectivity, aligning with green chemistry principles researchgate.net.

Photocatalysis and Electrocatalysis: Utilizing light or electricity as energy sources for driving reactions of this compound. These emerging methodologies can enable unique reactivity patterns and reduce the need for harsh chemical reagents, offering greener alternatives researchgate.net.

Exploration of Asymmetric Synthesis Approaches for Chiral Products

The inherent structural features of this compound, possessing an alkene and two ketone functionalities, offer potential for the creation of chiral products through asymmetric synthesis. While direct examples for this compound are limited in current literature, the broader field of asymmetric catalysis provides a blueprint for future endeavors. The objective is to synthesize enantioenriched compounds from achiral substrates, a powerful method in synthetic chemistry sigmaaldrich.com.

Key areas for exploration include:

Chiral Ligand Design: Developing and applying novel chiral ligands for transition metal-catalyzed asymmetric transformations of this compound. This could involve asymmetric hydrogenation of the alkene, asymmetric aldol (B89426) or Michael additions to the ketone functionalities, or enantioselective cyclizations sigmaaldrich.com.

Chiral Auxiliaries and Organocatalysts: Employing chiral auxiliaries or enantioselective organocatalysts to induce stereocontrol during reactions involving this compound. Research on asymmetric aldol cyclizations of triketones to optically active bicyclic ketols demonstrates the potential of such approaches researchgate.net.

Enantioselective Functionalization: Focusing on selective functionalization of one of the prochiral carbonyl groups or the alkene moiety to generate specific stereoisomers, which could serve as valuable building blocks for complex natural products or pharmaceuticals.

Green Chemistry Principles Applied to this compound Synthesis and Reactions

The application of green chemistry principles to the synthesis and reactions of this compound is crucial for developing more sustainable and environmentally benign chemical processes. Green chemistry aims to minimize the use and generation of hazardous substances, reduce waste, and conserve energy monash.eduliverpool.ac.uk.

Future research should prioritize:

Atom Economy Maximization: Designing synthetic routes to this compound and its derivatives that maximize the incorporation of all reactant atoms into the final product, thereby reducing waste at the molecular level monash.eduliverpool.ac.ukscribd.com.

Safer Solvents and Reaction Media: Investigating the use of alternative, safer, and more environmentally friendly solvents (e.g., water, supercritical fluids, ionic liquids) or solvent-free conditions for reactions involving this compound liverpool.ac.uk.

Catalysis for Efficiency: Developing and utilizing highly efficient and selective catalytic systems that reduce reaction times, energy demands, and the generation of by-products researchgate.netliverpool.ac.uk. Heterogeneous catalysts are particularly attractive due to their ease of separation and reuse researchgate.net.

Energy Efficiency: Exploring methods that reduce the energy footprint of this compound chemistry, such as reactions at room temperature and pressure, or utilizing alternative energy sources like microwave irradiation liverpool.ac.uk.

Waste Prevention and Degradation: Focusing on designing processes that prevent waste generation rather than treating it, and considering the degradability of this compound and its derivatives at the end of their lifecycle liverpool.ac.ukscribd.com.

Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Synthesis

Potential applications of ML and AI include:

Reactivity Prediction: Developing ML models trained on large datasets of dione (B5365651) and enone reactions to predict the reactivity of this compound with various reagents under different conditions. This can help anticipate product formation, regioselectivity, and stereoselectivity researchgate.netchemeurope.comacs.org.

Retrosynthetic Analysis: Utilizing AI-driven retrosynthesis tools to identify efficient and novel synthetic pathways for the preparation of this compound or its complex derivatives mdpi.comacs.orgresearchgate.net. These models can learn from existing reaction data to suggest precursors and reaction steps.

Reaction Condition Optimization: Employing ML algorithms to optimize reaction parameters (e.g., temperature, pressure, catalyst loading, reactant ratios) for transformations involving this compound, leading to improved yields and selectivities with fewer experimental trials mdpi.comchemeurope.com.

Molecular Property Prediction: Predicting physical, chemical, and potentially biological properties of this compound and its derivatives based on their molecular structure, aiding in the design of new compounds with desired characteristics acs.org.

Table 1: Potential Applications of AI/ML in this compound Chemistry

| AI/ML Application Area | Description | Expected Benefit |

| Reactivity Prediction | Predicting the outcome, regioselectivity, and stereoselectivity of reactions involving this compound. researchgate.netchemeurope.com | Accelerates discovery of new transformations; reduces experimental trial-and-error. |

| Retrosynthetic Analysis | Designing efficient synthetic routes to this compound and its derivatives. mdpi.comacs.orgresearchgate.net | Uncovers novel synthetic pathways; streamlines synthesis planning. |

| Reaction Optimization | Optimizing reaction conditions (e.g., temperature, catalyst, solvent) for specific transformations. mdpi.comchemeurope.com | Improves reaction yields and selectivity; enhances process efficiency. |

| Molecular Property Prediction | Predicting physical or chemical properties of new this compound derivatives. acs.org | Guides the design of derivatives with enhanced or specific characteristics. |

Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Specificity

The strategic design and synthesis of novel derivatives of this compound represent a significant area for future research. By modifying its core structure, new compounds with enhanced reactivity profiles or specific functionalities can be created, opening doors for diverse applications. The principle of designing derivatives for enhanced properties is well-established in other dione chemistries, such as thiazolidine-2,4-dione derivatives synthesized for biological activities mdpi.comresearchgate.netekb.eg.

Research in this domain could focus on:

Functionalization at the Alkene Moiety: Introducing various functional groups to the terminal alkene of this compound via reactions like hydroboration, epoxidation, or dihydroxylation, followed by further transformations.

Modification of Ketone Groups: Exploring reactions at the ketone functionalities, such as aldol condensations, Knoevenagel condensations, or derivatization to imines or oximes, to create more complex molecular architectures.

Cyclization Reactions: Designing intramolecular or intermolecular cyclization reactions utilizing both the alkene and dione functionalities to construct novel cyclic or polycyclic systems.

Building Blocks for Complex Molecules: Developing this compound derivatives as versatile synthetic building blocks for the construction of natural products, pharmaceuticals, or advanced materials.

Structure-Property Relationship Studies: Conducting detailed studies to understand how structural modifications influence the reactivity, stability, and potential applications of this compound derivatives. This would involve a systematic variation of substituents and analysis of their impact.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 7-Octene-2,4-dione, and how can purity be optimized?

- Methodology :

- Synthesis : Start with diketone precursors (e.g., via Claisen condensation or oxidation of allylic alcohols). Use Pd-catalyzed cyclization for intramolecular functionalization .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from aprotic solvents (e.g., acetonitrile). Monitor purity via thin-layer chromatography (TLC) and confirm using melting point analysis (Fisher-Johns apparatus) and NMR spectroscopy (δ 2.4–2.8 ppm for diketone protons) .

- Yield Optimization : Adjust reaction stoichiometry (1.2–1.5 eq. of catalysts), temperature (60–80°C), and inert atmosphere (N₂/Ar) to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Techniques :

- Structural Confirmation : Use H and C NMR (CDCl₃ or DMSO-d₆) to identify olefinic protons (δ 5.5–6.5 ppm) and ketone carbons (δ 200–210 ppm). Assign stereochemistry via NOE experiments .

- Mass Spectrometry : LC-MS (ESI+) for molecular ion detection (expected m/z: 170.16 [M+H]⁺). Validate elemental composition via combustion analysis (C, H, N within ±0.3% of theoretical values) .

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>150°C typical for diketones) .

Advanced Research Questions

Q. What is the mechanistic basis for Pd-catalyzed intramolecular hydroalkylation of this compound?

- Mechanistic Insights :

- Catalytic Cycle : Pd(0) undergoes oxidative addition with allylic substrates, forming π-allyl intermediates. Regioselective C–C bond formation occurs via syn-insertion into the olefin, followed by reductive elimination to yield cyclized products .

- Key Evidence : Kinetic isotope effects (KIE > 1 for β-H elimination steps) and DFT studies confirm rate-determining steps involve ligand dissociation and migratory insertion .

- Side Reactions : Competing pathways (e.g., β-hydride elimination) can be suppressed using bulky phosphine ligands (e.g., PPh₃) and low Pd loading (1–2 mol%) .

Q. How can computational chemistry resolve contradictions in kinetic data for this compound reactions?

- Strategies :

- DFT Modeling : Calculate transition-state energies to identify favored pathways (e.g., chair vs. boat conformers in cyclization). Compare with experimental activation parameters (ΔH‡, ΔS‡) from Eyring plots .

- Data Triangulation : Cross-validate computational results with kinetic isotopic labeling (e.g., C tracing) and variable-temperature NMR to detect intermediates .

- Contradiction Resolution : Reconcile divergent kinetic profiles (e.g., solvent polarity effects) by simulating solvent-accessible surface areas (SASA) in molecular dynamics .

Q. What experimental designs are optimal for studying enzyme interactions with this compound analogs?

- Approach :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) for target enzymes (e.g., oxidoreductases). Include negative controls (e.g., inactive diketones) .

- Kinetic Profiling : Measure / under varied pH (6.5–8.0) and temperature (25–37°C). Inhibitor studies (IC₅₀) with Lineweaver-Burk plots to determine inhibition type .

- Structural Biology : Co-crystallize this compound with enzymes (e.g., aldolases) for X-ray diffraction (2.0–2.5 Å resolution). Validate binding poses via molecular docking (AutoDock Vina) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for Pd-catalyzed transformations of this compound?

- Resolution Framework :

- Variable Screening : Replicate reactions under standardized conditions (solvent: toluene; ligand: BINAP; Pd source: Pd(OAc)₂). Compare yields across labs to isolate protocol-specific variables .

- Error Sources : Identify impurities (e.g., residual moisture) via Karl Fischer titration. Use high-purity substrates (>98% by GC-MS) .